molecular formula C19H38O4 B14671991 Methyl 9,13-dihydroxyoctadecanoate CAS No. 41207-66-3

Methyl 9,13-dihydroxyoctadecanoate

Cat. No.: B14671991
CAS No.: 41207-66-3
M. Wt: 330.5 g/mol
InChI Key: ZZQLBLVZQGLFHN-UHFFFAOYSA-N
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Description

Methyl 9,13-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H38O4 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl groups at the 9th and 13th carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9,13-dihydroxyoctadecanoate can be synthesized through the esterification of 9,13-dihydroxyoctadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,13-dihydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 9,13-dihydroxyoctadecanoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9,13-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9,10-dihydroxyoctadecanoate
  • Methyl 9,12-dihydroxyoctadecanoate
  • Methyl 9,12-diamino-10,13-dihydroxyoctadecanoate

Uniqueness

Methyl 9,13-dihydroxyoctadecanoate is unique due to the specific positioning of the hydroxyl groups at the 9th and 13th carbon positions, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

41207-66-3

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 9,13-dihydroxyoctadecanoate

InChI

InChI=1S/C19H38O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3

InChI Key

ZZQLBLVZQGLFHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCCC(=O)OC)O)O

Origin of Product

United States

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